molecular formula C21H18N6O4S B1489668 2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

Cat. No.: B1489668
M. Wt: 450.5 g/mol
InChI Key: IXZMFISRHHRXRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW300657X involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are crucial for the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of GW300657X would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Automated Purification Systems: To streamline the purification process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

GW300657X can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

GW300657X has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study its properties and interactions.

    Biology: Investigated for its role in inhibiting specific kinases, which are crucial in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in diseases where kinase inhibition is beneficial.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of GW300657X involves its ability to inhibit specific kinases. By blocking toxoplasma gondii rhoptry kinase 18, it interferes with the parasite’s ability to invade host cells. Additionally, its moderate inhibitory activity against CDK2-cyclin A suggests it may affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

    GW2580: Another kinase inhibitor with a different target profile.

    PD0332991: A selective inhibitor of CDK4/6, used in cancer therapy.

    Roscovitine: A CDK inhibitor with broader activity against multiple cyclin-dependent kinases.

Uniqueness of GW300657X

GW300657X is unique due to its dual inhibitory activity against toxoplasma gondii rhoptry kinase 18 and CDK2-cyclin A. This dual action makes it a valuable tool in both parasitology and oncology research, offering potential therapeutic benefits in treating parasitic infections and certain cancers .

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

2-hydroxy-N-(pyridin-4-ylmethyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C21H18N6O4S/c22-32(30,31)16-4-2-15(3-5-16)26-27-19-17-11-14(1-6-18(17)25-21(19)29)20(28)24-12-13-7-9-23-10-8-13/h1-11,25,29H,12H2,(H,24,28)(H2,22,30,31)

InChI Key

IXZMFISRHHRXRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Origin of Product

United States

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